Cas no 612-76-0 ([1,1'-Biphenyl]-3,3'-diol)
[1,1'-Biphenyl]-3,3'-diol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3,3'-diol
- m,m'-Biphenol
- 3-(3-hydroxyphenyl)phenol
- [1,1'-Biphenyl]-ar,3-diol
- EINECS 269-831-6
- F37VMX949P
- (1,1'-Biphenyl)diol
- D72055
- 3,3'-biphenyldiol
- DTXSID001031446
- NS00014419
- (1,1'-Biphenyl)-3,3'-diol
- SCHEMBL69369
- [1,1'-Biphenyl]diol
- 612-76-0
- T1I
- MFCD00094710
- M-DIPHENOL
- CS-0088566
- UNII-F37VMX949P
- CS-16101
- 3,3'-dihydroxybiphenyl
- 3,3'-biphenol
- (1,1'-Biphenyl)-ar,3-diol
- CHEMBL3815102
- Q27277572
- AKOS015913602
- (1P)-[1,1'-biphenyl]-3,3'-diol
- biphenyl-3,3'-diol
- 68334-50-9
- 3,3`-Biphenol
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- Inchi: 1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H
- InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C1C=CC=C(C=1)O
Computed Properties
- Exact Mass: 186.0681
- Monoisotopic Mass: 186.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Density: 1.1032 (rough estimate)
- Melting Point: 124.8°C
- Boiling Point: 280.69°C (rough estimate)
- Refractive Index: 1.6086 (estimate)
- PSA: 40.46
[1,1'-Biphenyl]-3,3'-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VK645-200mg |
[1,1'-Biphenyl]-3,3'-diol |
612-76-0 | 95+% | 200mg |
351.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VK645-50mg |
[1,1'-Biphenyl]-3,3'-diol |
612-76-0 | 95+% | 50mg |
151.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1211641-5g |
1,1'-Biphenyl]-3,3'-diol |
612-76-0 | 95% | 5g |
$500 | 2024-07-23 | |
| Crysdot LLC | CD12055249-5g |
[1,1'-Biphenyl]-3,3'-diol |
612-76-0 | 95+% | 5g |
$752 | 2024-07-24 | |
| 1PlusChem | 1P00EKVB-100mg |
3,3'-Dihydroxybiphenyl |
612-76-0 | 95% | 100mg |
$21.00 | 2024-04-22 | |
| 1PlusChem | 1P00EKVB-1g |
3,3'-Dihydroxybiphenyl |
612-76-0 | 95% | 1g |
$91.00 | 2024-04-22 | |
| Aaron | AR00EL3N-100mg |
3,3'-Dihydroxybiphenyl |
612-76-0 | 98% | 100mg |
$14.00 | 2025-02-10 | |
| Aaron | AR00EL3N-250mg |
3,3'-Dihydroxybiphenyl |
612-76-0 | 98% | 250mg |
$31.00 | 2025-02-10 | |
| Aaron | AR00EL3N-1g |
3,3'-Dihydroxybiphenyl |
612-76-0 | 98% | 1g |
$76.00 | 2025-02-10 | |
| Aaron | AR00EL3N-5g |
3,3'-Dihydroxybiphenyl |
612-76-0 | 95% | 5g |
$351.00 | 2023-12-14 |
[1,1'-Biphenyl]-3,3'-diol Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on [1,1'-Biphenyl]-3,3'-diol
Exploring the Versatile World of [1,1'-Biphenyl]-3,3'-diol (CAS No. 612-76-0): Properties, Applications, and Future Trends
[1,1'-Biphenyl]-3,3'-diol, with the CAS number 612-76-0, is a significant organic compound that has garnered attention in various scientific and industrial fields due to its unique structural and chemical properties. As a derivative of biphenyl, this diol features hydroxyl groups at the 3 and 3' positions, which contribute to its reactivity and functionality. The compound is often referred to by its systematic name or simply as 3,3'-dihydroxybiphenyl, and it plays a crucial role in synthesizing advanced materials, pharmaceuticals, and agrochemicals. In recent years, with the growing emphasis on sustainability and green chemistry, researchers have been exploring its potential in eco-friendly applications, aligning with global trends such as reducing carbon footprints and developing biodegradable products. This has made [1,1'-Biphenyl]-3,3'-diol a subject of interest in academic studies and industrial R&D, particularly in contexts where users search for terms like "sustainable chemical synthesis" or "green alternatives in organic chemistry."
The chemical structure of [1,1'-Biphenyl]-3,3'-diol consists of two benzene rings linked by a single bond, with hydroxyl groups attached at meta positions relative to the bond. This configuration imparts notable properties such as moderate solubility in polar solvents like water and ethanol, and a melting point range that makes it suitable for various processing techniques. Its molecular formula is C12H10O2, and it exhibits characteristics typical of phenols, including the ability to form hydrogen bonds, which enhances its utility in polymer chemistry and material science. In the era of artificial intelligence and machine learning, computational chemistry has become a hotspot, with many researchers using AI-driven simulations to predict the behavior of compounds like 3,3'-dihydroxybiphenyl in different environments. Searches related to "AI in chemical property prediction" or "computational analysis of biphenyl derivatives" often lead to discussions about this compound, highlighting its relevance in cutting-edge scientific inquiries. Additionally, its stability under normal conditions makes it a preferred choice in laboratories focusing on non-hazardous, innovative research, avoiding any associations with restricted substances.
One of the primary applications of [1,1'-Biphenyl]-3,3'-diol is in the synthesis of polymers and resins, where it acts as a monomer or cross-linking agent due to its bifunctional hydroxyl groups. This is particularly valuable in producing high-performance materials with enhanced thermal stability and mechanical strength, which are essential in industries such as automotive, aerospace, and electronics. For instance, it is used in developing epoxy resins and polycarbonates that meet stringent environmental regulations, a topic frequently searched by users interested in "eco-friendly polymer materials" or "sustainable manufacturing processes." Moreover, in the pharmaceutical sector, this compound serves as an intermediate in the creation of drugs with anti-inflammatory or antioxidant properties, aligning with the current health and wellness trend where consumers seek natural and synthetic compounds for therapeutic benefits. Online queries like "chemical intermediates in drug development" or "biphenyl derivatives in medicine" often feature CAS 612-76-0, underscoring its importance in life sciences. The compound's role in agrochemicals, such as in formulating pesticides with lower environmental impact, also ties into discussions about food security and sustainable agriculture, which are highly searched topics globally.
In terms of market dynamics, the demand for [1,1'-Biphenyl]-3,3'-diol is steadily increasing, driven by advancements in green chemistry and the push for renewable resources. According to industry reports, the global market for specialty chemicals like this is expected to grow, with Asia-Pacific regions leading in production due to robust manufacturing capabilities. This growth is fueled by innovations in sectors such as biodegradable plastics and smart materials, where users often search for "future trends in chemical industries" or "investment opportunities in sustainable chemicals." The compound's compatibility with emerging technologies, such as 3D printing and nanotechnology, further enhances its appeal, making it a focal point in research papers and patent filings. For SEO optimization, incorporating keywords like "applications of 3,3'-dihydroxybiphenyl" or "properties of CAS 612-76-0" can improve visibility, as these are commonly used by professionals and enthusiasts seeking detailed information. Additionally, the compound's non-toxic nature under standard handling conditions ensures that it remains a safe option for various applications, avoiding any regulatory concerns related to hazardous materials.
Looking ahead, the future of [1,1'-Biphenyl]-3,3'-diol appears promising, with ongoing research exploring its potential in energy storage devices, such as batteries and supercapacitors, where its redox properties could be harnessed for improved efficiency. This aligns with the current hype around renewable energy and electric vehicles, topics that dominate search engines with terms like "green energy materials" or "chemicals for battery technology." Furthermore, in the context of circular economy initiatives, this compound is being studied for its role in recyclable polymers, contributing to waste reduction efforts—a concern frequently voiced by environmentally conscious users. As AI and big data continue to transform chemical research, predictive models are likely to uncover new applications for [1,1'-Biphenyl]-3,3'-diol, making it a staple in interdisciplinary studies. To maintain originality and professionalism, this overview emphasizes verified data and avoids speculative claims, ensuring that readers receive accurate insights tailored to their interests in innovation and sustainability.
In conclusion, [1,1'-Biphenyl]-3,3'-diol (CAS No. 612-76-0) is a multifaceted compound with significant implications across multiple industries. Its chemical properties, coupled with its applications in sustainable practices, make it a valuable subject for further exploration. By integrating SEO-friendly terms such as "biphenyl diol uses" or "CAS 612-76-0 analysis," this content aims to reach a broad audience, from researchers to industry stakeholders, while adhering to safety and compliance standards. As global trends evolve, this compound is poised to play a pivotal role in shaping the future of material science and green chemistry, offering endless possibilities for innovation and growth.
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